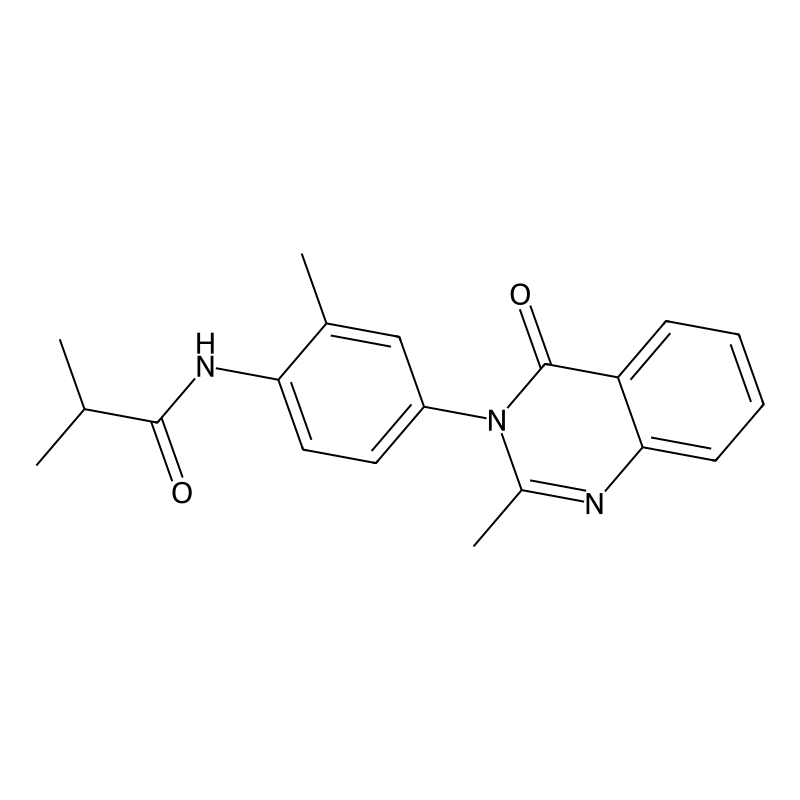N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide
Catalog No.
S3039571
CAS No.
904272-50-0
M.F
C20H21N3O2
M. Wt
335.407
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
904272-50-0
Product Name
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide
IUPAC Name
2-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Molecular Formula
C20H21N3O2
Molecular Weight
335.407
InChI
InChI=1S/C20H21N3O2/c1-12(2)19(24)22-17-10-9-15(11-13(17)3)23-14(4)21-18-8-6-5-7-16(18)20(23)25/h5-12H,1-4H3,(H,22,24)
InChI Key
NFBKWMRKWSIWPZ-UHFFFAOYSA-N
SMILES
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C(C)C
Solubility
not available
- This compound belongs to a class of molecules known as acylated quinazolinones. It contains a quinazolinone core (a bicyclic ring system with nitrogen and oxygen atoms) substituted with two methyl groups and an isobutyryl group (derived from isobutyric acid). An aromatic ring is linked to the quinazolinone core through a carbon-carbon bond.
Molecular Structure Analysis
- Key features:
- The presence of the quinazolinone core suggests potential for heterocyclic chemistry research, as quinazolinones exhibit various biological activities [].
- The two methyl groups might influence lipophilicity (fat solubility) which can affect absorption and distribution in biological systems [].
- The isobutyryl group adds bulk and might play a role in interactions with other molecules.
Chemical Reactions Analysis
- Due to the lack of specific research on this compound, its synthesis pathways and reactivity are unknown. However, general synthetic methods for acylated quinazolinones exist and could potentially be adapted for this molecule [].
Physical And Chemical Properties Analysis
- No data available on melting point, boiling point, solubility, or stability.
- Safety information on this compound is not available. Due to the presence of the quinazolinone core, it's advisable to handle the compound with care following general laboratory safety protocols for unknown organic compounds.
Future Research Directions
- Given the presence of the quinazolinone core, further research could explore the potential biological activities of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide.
XLogP3
2.7
Dates
Modify: 2023-08-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds








